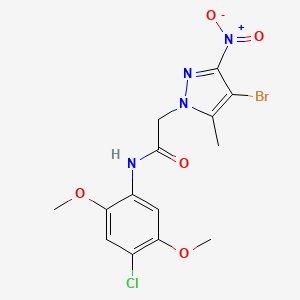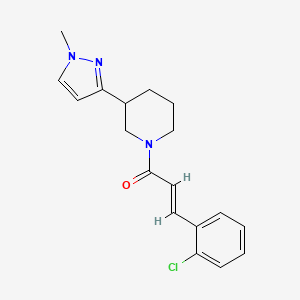![molecular formula C19H16ClN5O B2429795 1-(3-chlorophenyl)-N-(2-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890945-85-4](/img/structure/B2429795.png)
1-(3-chlorophenyl)-N-(2-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a pyrazolo[3,4-d]pyrimidin-4-amine derivative, which is a class of compounds known for their wide range of biological activities. It has a pyrazolo[3,4-d]pyrimidin-4-amine core structure, with a 3-chlorophenyl group attached at the 1-position and a 2-ethoxyphenyl group attached as an N-substituent .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolo[3,4-d]pyrimidin-4-amine core, with a 3-chlorophenyl group and a 2-ethoxyphenyl group attached. The exact spatial arrangement and bond angles would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the pyrazolo[3,4-d]pyrimidin-4-amine core and the attached substituents. The presence of the amine group could make it a potential nucleophile, while the phenyl rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally. The lipophilicity of the compound, often represented as C log P, could be calculated theoretically and is an important factor influencing its biological activity .Scientific Research Applications
Synthesis and Biological Activity
Adenosine Receptor Affinity : Pyrazolo[3,4-d]pyrimidines, including derivatives with a 3-chlorophenyl group, have shown affinity for A1 adenosine receptors. This is significant in medicinal chemistry, as these receptors play a role in numerous physiological processes (Harden, Quinn, & Scammells, 1991).
Antimicrobial and Anticancer Agents : Derivatives of pyrazolo[3,4-d]pyrimidines, such as those with a 4-chlorophenyl group, have been synthesized and evaluated for their potential as antimicrobial and anticancer agents. Some of these compounds have shown promising activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis of Novel Derivatives : Research has been conducted on synthesizing novel 1-arylpyrazolo[3,4-d]pyrimidine derivatives, highlighting the versatility and interest in this class of compounds in synthetic chemistry (Liu et al., 2016).
Chemotherapeutic Potential
Antitumor Activity : Pyrazolo[3,4-d]pyrimidin-4-one derivatives have been synthesized and tested for antitumor activity, demonstrating the potential of these compounds in developing new cancer treatments (Kandeel, Mohamed, Abd El Hamid, & Negmeldin, 2012).
Anti-Mycobacterial Activity : Derivatives of pyrazolo[1,5-a]pyrimidines have shown efficacy as inhibitors of mycobacterial ATP synthase, indicating their potential in treating Mycobacterium tuberculosis infections (Sutherland et al., 2022).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(3-chlorophenyl)-N-(2-ethoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O/c1-2-26-17-9-4-3-8-16(17)24-18-15-11-23-25(19(15)22-12-21-18)14-7-5-6-13(20)10-14/h3-12H,2H2,1H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHPMVCFXFVJDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-N-(2-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2429713.png)


![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate](/img/no-structure.png)

![2-Methyl-4-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2429719.png)



![Methyl 4-[[2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2429723.png)
![4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thiane-4-carboxylic acid](/img/structure/B2429725.png)
![2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2429728.png)
![2-(3-methylphenyl)-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B2429735.png)